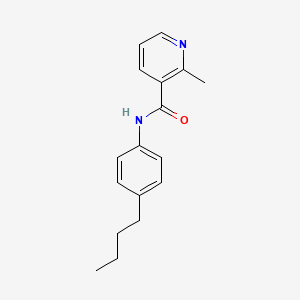![molecular formula C16H22FN3O2 B6963776 1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine](/img/structure/B6963776.png)
1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine is a synthetic organic compound characterized by the presence of a fluoro-substituted phenyl ring and an imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine typically involves multi-step organic reactions. One common approach is to start with the fluoro-substituted phenyl precursor, which undergoes a series of reactions including alkylation, imidazole ring formation, and subsequent functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Industry: Utilized in the development of materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine involves its interaction with molecular targets such as enzymes and receptors. The fluoro and imidazole groups play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include signal transduction, enzyme inhibition, and receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-fluoro-4,5-dimethoxyphenyl)-1-phenylethanol
- 1-(2-fluoro-4,5-dimethoxyphenyl)ethanamine
- 2-(4-fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
Uniqueness
1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine is unique due to the presence of both the fluoro-substituted phenyl ring and the imidazole moiety, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Eigenschaften
IUPAC Name |
1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O2/c1-10(19-11(2)16-18-6-7-20(16)3)12-8-14(21-4)15(22-5)9-13(12)17/h6-11,19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTYFEFLQPQHHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)OC)OC)NC(C)C2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(3-methoxyphenyl)cyclopropyl]-2-morpholin-4-ylacetamide](/img/structure/B6963695.png)
![N-[[1-(4-ethylpyridine-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B6963698.png)
![N-[[1-[2-(azepan-1-yl)propanoyl]piperidin-4-yl]methyl]methanesulfonamide](/img/structure/B6963708.png)
![6-Methyl-2-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3-one](/img/structure/B6963715.png)
![2-Tert-butylsulfonyl-1-[2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone](/img/structure/B6963720.png)
![N-[4-[1-[(4-cyano-6-methylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide](/img/structure/B6963725.png)
![1-(1-methylimidazol-2-yl)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]ethanamine](/img/structure/B6963749.png)
![1-(1-methylimidazol-2-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]ethanamine](/img/structure/B6963759.png)
![N-[1-(1-methylimidazol-2-yl)ethyl]-1-pyridin-4-ylpropan-1-amine](/img/structure/B6963760.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1-methylimidazol-2-yl)ethanamine](/img/structure/B6963761.png)
![1-(1,3-dimethylpyrazol-4-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine](/img/structure/B6963772.png)
![N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine](/img/structure/B6963780.png)


